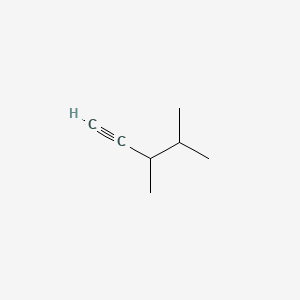
3,4-Dimethyl-1-pentyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1-pentyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its unique structure, where two methyl groups are attached to the third and fourth carbon atoms of the pentyne chain. The presence of the triple bond imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-pentyne can be synthesized through several methods, one of which involves the elimination reactions of dihalides. A common approach is the double elimination of a dihaloalkane, where a strong base such as sodium amide (NaNH₂) in ammonia (NH₃) is used to remove two halogen atoms from adjacent carbon atoms, forming the triple bond .
Industrial Production Methods: Industrial production of this compound typically involves the same elimination reactions but on a larger scale. The process begins with the preparation of the appropriate dihaloalkane, followed by its treatment with a strong base under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3,4-Dimethyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The hydrogen atoms adjacent to the triple bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) in the presence of water.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) or nickel (Ni) catalyst.
Substitution: Halogens (Cl₂, Br₂) or organometallic reagents under appropriate conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halogenated derivatives.
科学研究应用
3,4-Dimethyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,4-Dimethyl-1-pentyne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes and signaling pathways, resulting in specific biological effects .
相似化合物的比较
1-Pentyne: A simpler alkyne with a single triple bond at the first carbon.
3-Methyl-1-butyne: Similar structure but with one less carbon atom.
4,4-Dimethyl-2-pentyne: Another alkyne with a different substitution pattern.
Uniqueness: 3,4-Dimethyl-1-pentyne is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying the effects of molecular structure on chemical behavior and biological activity .
属性
CAS 编号 |
61064-08-2 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC 名称 |
3,4-dimethylpent-1-yne |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h1,6-7H,2-4H3 |
InChI 键 |
JDQKSTIAVKXRSK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


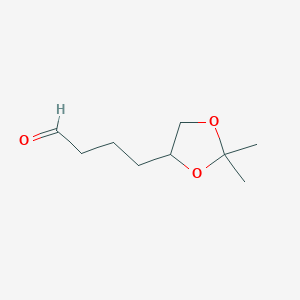
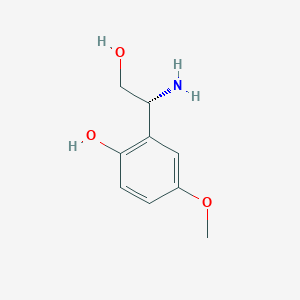
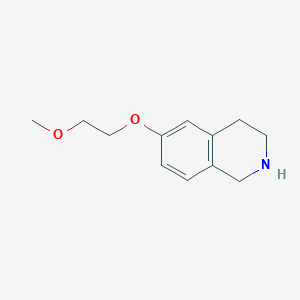
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)
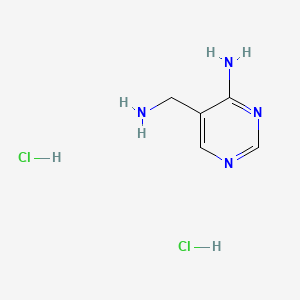
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
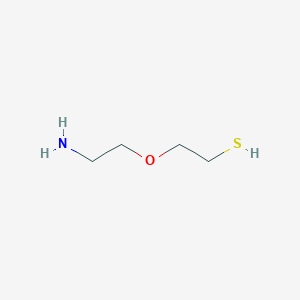
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
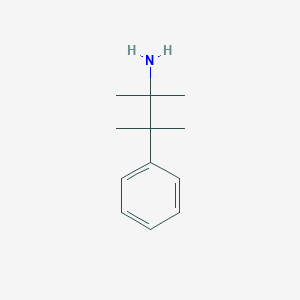

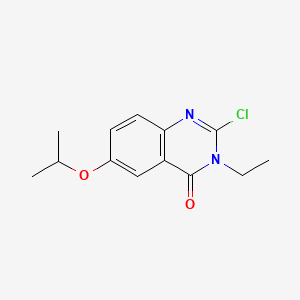
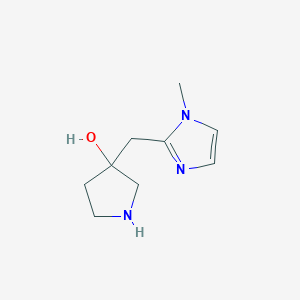
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
